2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide
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Overview
Description
2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide is a complex organic compound characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction, which is facilitated by the use of specific catalysts and reagents.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and benzenesulfonyl groups but lacks the acetamide moiety.
Benzenesulfonamide derivatives: Similar in structure but may contain different substituents on the benzene ring.
Trifluoromethylated organic compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical and biological properties.
Uniqueness
2-[Benzenesulfonyl-(3-trifluoromethyl-phenyl)-amino]-N-phenyl-acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)16-8-7-11-18(14-16)26(30(28,29)19-12-5-2-6-13-19)15-20(27)25-17-9-3-1-4-10-17/h1-14H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOUGTFYTNBMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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